![molecular formula C20H27N5O B5317815 1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5317815.png)
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) family. BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane targets BTK, a protein that is essential for B cell receptor (BCR) signaling. BCR signaling is a critical pathway for B cell activation and survival. Upon stimulation, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by this compound blocks the BCR signaling pathway, leading to impaired B cell activation and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both normal and malignant B cells. Inhibition of BTK by this compound leads to reduced cell proliferation and survival, as well as impaired migration and adhesion. In preclinical models of B cell malignancies, this compound has been shown to reduce tumor growth and prolong survival.
实验室实验的优点和局限性
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, making it an effective tool for studying BCR signaling and B cell biology. However, this compound has some limitations. Its efficacy may vary depending on the specific type of B cell malignancy being studied. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on 1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane. One area of interest is the development of combination therapies that include this compound and other targeted agents. Another area of focus is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. Additionally, there is ongoing research on the use of this compound in other B cell-related diseases, such as autoimmune disorders and graft-versus-host disease. Finally, further preclinical and clinical studies are needed to fully understand the efficacy and safety of this compound as a potential treatment for B cell malignancies.
合成方法
The synthesis of 1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane involves several steps, including the preparation of key intermediates and the final coupling reaction. The process was first reported in a patent application by Takeda Pharmaceutical Company Limited in 2014. The patent describes a method for synthesizing this compound using readily available starting materials and standard organic chemistry techniques.
科学研究应用
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to impaired cell proliferation and survival. In vivo studies have demonstrated that this compound reduces tumor growth in xenograft models of CLL and NHL. These findings suggest that this compound has the potential to be an effective treatment for B cell malignancies.
属性
IUPAC Name |
(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-[3-(1H-pyrazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-23-10-11-24(2)20(15-23)6-8-25(9-7-20)19(26)17-5-3-4-16(12-17)18-13-21-22-14-18/h3-5,12-14H,6-11,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLYYRDMVZGCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCN(CC2)C(=O)C3=CC=CC(=C3)C4=CNN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

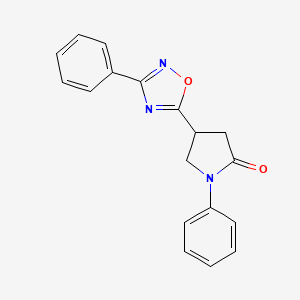
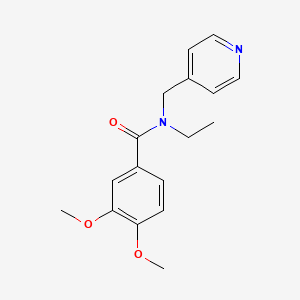
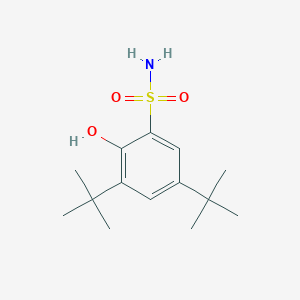
![2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B5317758.png)
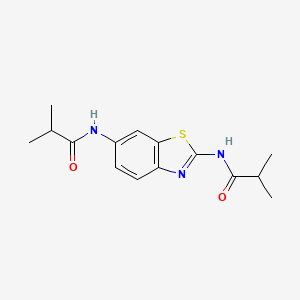
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5317774.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5317792.png)
![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)
![4-(3-hydroxy-3-methylbutyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B5317803.png)
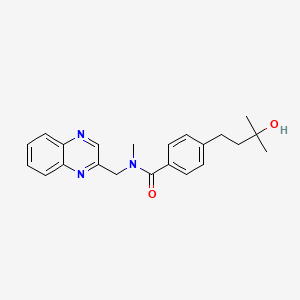
![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5317810.png)
![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)